molecular formula C20H19N3O5 B11181050 Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate

Cat. No.: B11181050
M. Wt: 381.4 g/mol
InChI Key: MREQDZLANPBCTK-UHFFFAOYSA-N
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Description

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an azolidinyl ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbonylamino group. The final step involves the cyclization of the intermediate with a suitable reagent to form the azolidinyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxides, amines, and ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is unique due to its specific combination of functional groups and ring structures.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-[3-(2-benzoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H19N3O5/c1-2-28-20(27)14-8-10-15(11-9-14)23-17(24)12-16(19(23)26)21-22-18(25)13-6-4-3-5-7-13/h3-11,16,21H,2,12H2,1H3,(H,22,25)

InChI Key

MREQDZLANPBCTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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